Tripropylene glycol n-butyl ether

Description

Properties

CAS No. |

55934-93-5 |

|---|---|

Molecular Formula |

C13H28O4 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

1-[2-(1-butoxypropoxy)propoxy]propan-1-ol |

InChI |

InChI=1S/C13H28O4/c1-5-8-9-15-13(7-3)17-11(4)10-16-12(14)6-2/h11-14H,5-10H2,1-4H3 |

InChI Key |

RNFAKTRFMQEEQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC(C)OCCOCC(C)CO |

physical_description |

Liquid Colorless to yellow liquid with a mild odor; [Dow Chemical MSDS] |

vapor_pressure |

0.002 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

"Tripropylene glycol n-butyl ether" chemical properties and structure

An In-depth Technical Guide to Tripropylene Glycol n-Butyl Ether: Properties, Structure, and Applications

Introduction

This compound (TPnB), a member of the propylene glycol ethers (P-series) family, is a high-performance, slow-evaporating solvent. Characterized by its high boiling point, low viscosity, and mild, pleasant odor, TPnB has emerged as a versatile and environmentally favorable component in a multitude of industrial and consumer formulations.[1][2] Its unique combination of a hydrophobic alkyl chain and hydrophilic ether and alcohol functionalities imparts excellent solvency for a wide range of polar and non-polar substances, including resins, oils, and waxes.[3] This guide provides a comprehensive technical overview of TPnB, focusing on its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications for researchers and formulation scientists.

Chemical Structure and Isomerism

This compound is not a single compound but rather a complex mixture of isomers. This complexity arises from the industrial synthesis process, which involves the reaction of n-butanol with three equivalents of propylene oxide. Propylene oxide is an asymmetric epoxide, and its ring-opening reaction can proceed via two pathways, leading to the formation of either a primary or a secondary alcohol. As each subsequent propylene oxide unit is added, the number of potential isomers increases. The final TPnB product is a mixture of these various structural isomers.[4]

The general chemical formula for this compound is C13H28O4.[5] The representative linear formula is often given as CH3(CH2)3O(C3H6O)3H, though this simplifies the isomeric complexity.[6][7]

Caption: Industrial synthesis workflow for TPnB.

Analytical Characterization

Quality control and characterization of TPnB are essential for ensuring its performance in various applications. Gas chromatography is a primary technique for assessing purity and isomer distribution.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is commonly employed to determine the purity of glycol ethers and quantify the distribution of isomers and related substances. [4][8] Exemplary GC Protocol:

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for polar compounds, such as a FFAP (Free Fatty Acid Phase) or a polyethylene glycol (WAX) type column.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program:

-

Initial Oven Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 10 minutes.

-

-

Injection: Inject a 1 µL sample of a dilute solution of TPnB in a suitable solvent (e.g., methanol).

-

Detection: The FID detects the organic components as they elute from the column.

-

Analysis: The resulting chromatogram will show a series of peaks corresponding to the different isomers of TPnB and any impurities. The purity is determined by calculating the area percentage of the main isomer peaks relative to the total area of all peaks. [4]

Core Applications and Mechanistic Insights

TPnB's unique properties make it a valuable component in numerous formulations, from industrial cleaners to pharmaceutical preparations. [2][9]

-

Coatings and Inks: TPnB is an excellent coalescing agent for latex paints and coatings. [1][2]Its slow evaporation rate allows more time for polymer particles to fuse together, forming a smooth, durable, and uniform film. Its strong solvency ensures good compatibility with various resin systems.

-

Cleaners and Degreasers: Due to its powerful solvency for organic substances and its low odor, TPnB is a key ingredient in high-performance industrial and household cleaners. [1][2]It is effective in removing grease, oils, and other residues from hard surfaces. [2]* Pharmaceuticals: In the pharmaceutical sector, TPnB is used as a solvent and carrier in topical formulations like ointments and sprays. [9]Its chemical stability and ability to permeate the skin are crucial for the effective delivery of active pharmaceutical ingredients (APIs). [9]* Agrochemicals: TPnB acts as an additive in pesticide formulations, where it functions as a solvent and dispersant. [9]This ensures the even distribution of active ingredients, leading to more effective crop protection. [9]* Other Uses: Its application extends to adhesives, textile treatment products, cosmetics, and as a chemical intermediate. [2][10]

Caption: Relationship between TPnB properties and applications.

Environmental, Health, and Safety Profile

This compound is recognized for its favorable safety profile compared to some other glycol ethers, particularly those in the ethylene glycol (E-series). [11]

-

Toxicity: It has low acute toxicity. However, it may cause moderate eye irritation and tearing (lachrymation). [5][12]It is not considered a skin sensitizer. [5][12]* Environmental Fate: TPnB is rated as moderately biodegradable and has a low potential for bioaccumulation. [3][13]Its low vapor pressure also means it has low volatile organic compound (VOC) emissions, making it an environmentally friendlier choice in many solvent applications. [3][11]* Regulatory Status: In the United States, the EPA has classified this compound as a "Safer Chemical," meaning it has been verified to be of low concern based on experimental and modeled data. [5]It is also registered under the EU's REACH regulation and is not classified as hazardous for transport. [14]

Conclusion

This compound is a highly versatile and effective solvent with a well-established safety and environmental profile. Its unique combination of slow evaporation, strong solvency, and low odor makes it an indispensable ingredient in a wide range of applications, including coatings, cleaners, pharmaceuticals, and agrochemicals. For researchers and formulators, a thorough understanding of its isomeric nature, physicochemical properties, and functional mechanisms is key to leveraging its full potential in developing advanced and sustainable products.

References

-

This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [Link]

-

Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers - China Amines Co. [Link]

-

This compound | C13H28O4 | CID 60196418 - PubChem - NIH. [Link]

-

Safety Data Sheet: Tri(propylene glycol) monobutyl ether - Carl ROTH. [Link]

-

This compound - Ataman Kimya. [Link]

-

Low Toxicity this compound For Cleaning Formulations. [Link]

-

Pharmaceutical and Agrochemical Applications of this compound. [Link]

-

Cas No 55934-93-5 Tripropylene Glycol Monobutyl Ether Colorless Transparent Liquid. [Link]

-

How Does Tripropylene Glycol Monobutyl Ether Compare to Other Glycol Ethers? [Link]

-

Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation - EPA. [Link]

-

Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5 - Boxa Solvents. [Link]

- CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene...

-

TRI(PROPYLENE GLYCOL) BUTYL ETHER (cas 55934-93-5) SDS/MSDS download. [Link]

-

This compound - Hazardous Agents - Haz-Map. [Link]

-

Tri(propylene glycol) monobutyl ether, 2.5 l, CAS No. 55934-93-5 | A to Z - Carl ROTH. [Link]

Sources

- 1. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]

- 2. Low Toxicity this compound For Cleaning Formulations [ethersolvent.com]

- 3. chinaamines.com [chinaamines.com]

- 4. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether - Google Patents [patents.google.com]

- 5. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tri(propylene glycol) butyl ether, mixture of isomers = 95 55934-93-5 [sigmaaldrich.com]

- 7. Tri(propylene glycol) butyl ether, mixture of isomers 90 55934-93-5 [sigmaaldrich.com]

- 8. Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5 [boxa-solvents.com]

- 9. nbinno.com [nbinno.com]

- 10. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]

- 11. How Does Tripropylene Glycol Monobutyl Ether Compare to Other Glycol Ethers? [ethersolvent.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. carlroth.com [carlroth.com]

- 14. Page loading... [wap.guidechem.com]

"Tripropylene glycol n-butyl ether" CAS number 55934-93-5

An In-Depth Technical Guide to Tripropylene Glycol n-Butyl Ether (TPnB)

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern chemistry, few solvents offer the unique combination of performance, favorable safety profile, and broad applicability as this compound (TPnB). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of TPnB (CAS No. 55934-93-5). We will move beyond simple data recitation to explore the causal relationships behind its utility, grounding our discussion in established scientific principles and regulatory acceptance.

Molecular Identity and Physicochemical Landscape

This compound, often referred to by its industrial designation DOWANOL™ TPnB, is a high-molecular-weight glycol ether.[1][2] Its structure, consisting of a butyl group ether-linked to a tripropylene glycol chain, bestows a unique amphipathic character. This dual hydrophobic and hydrophilic nature is fundamental to its performance across a vast array of applications.

Core Identifiers

-

Chemical Name: Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-[1]

-

Synonyms: Tripropylene glycol monobutyl ether, PPG-3 Butyl Ether, Arcosolv TPnB.[1][2]

Key Physicochemical Properties

The utility of a solvent is dictated by its physical properties. TPnB's profile is notable for its low volatility and high solvency, making it a predictable and effective component in complex formulations.

| Property | Value | Significance in Formulation | Source |

| Molecular Weight | 248.36 g/mol | Influences viscosity, boiling point, and diffusion rates. | [1] |

| Boiling Point | 275 °C (527 °F) | Extremely low volatility; ideal for long open times in coatings and inks. | [3] |

| Freezing Point | -75 °C (-103 °F) | Maintains liquidity in a wide range of temperatures, enhancing storage stability. | [3] |

| Flash Point | 125.6 °C (258.1 °F) | High flash point simplifies handling, storage, and shipping requirements. | [3] |

| Density | 0.93 g/cm³ at 20 °C | Affects formulation volume and weight calculations. | [3][4] |

| Viscosity | 7 mPa·s at 25 °C | Low viscosity contributes to good flow and leveling in coatings. | [3] |

| Vapor Pressure | < 0.01 mmHg at 20 °C | Minimal evaporation rate reduces VOC emissions and workplace exposure. | [3] |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.896 - 2.9 | Indicates a balance of hydrophobic and hydrophilic character, key to its coupling ability. | [1][4] |

| Water Solubility | Low | Its low water solubility ensures it partitions effectively into resin or oil phases in aqueous systems. |

Synthesis and Manufacturing Principles

The industrial production of TPnB follows the principles of base-catalyzed alkoxylation. This process involves the sequential addition of propylene oxide (PO) to a starting alcohol, in this case, n-butanol.

Reaction Pathway

The synthesis is a multi-step process occurring within a single reactor.

-

Initiation: n-Butanol is reacted with a strong base (e.g., potassium hydroxide) to form an alkoxide.

-

Propagation: Propylene oxide molecules are added sequentially to the butoxide. The reaction is carefully controlled to favor the addition of three propylene oxide units.

-

Termination: The reaction is neutralized, typically with an acid, to yield the final this compound product and a salt byproduct, which is subsequently removed.

A Chinese patent describes a method for producing propylene and dipropylene glycol butyl ethers using a heterogeneous solid base catalyst in a fixed-bed reactor, which can reduce byproducts and simplify purification compared to traditional strong base catalysts.[5] This approach highlights efforts to create more efficient and less wasteful synthesis routes.[5]

Caption: Simplified reaction pathway for TPnB synthesis.

Core Applications & Mechanistic Insights

TPnB's value lies in its performance as a slow-evaporating, highly effective solvent and coupling agent. Its hydrophobic nature and high boiling point are the primary drivers of its utility in diverse fields.

Coatings and Resins

In water-borne latex paints, TPnB serves as a premier coalescing agent.[6][7]

-

Mechanism of Action: As water evaporates from the paint film, the low water solubility of TPnB causes it to partition almost entirely into the latex polymer particles. It plasticizes these particles, reducing the minimum film formation temperature (MFFT) and allowing them to fuse into a continuous, durable film. Its slow evaporation rate ensures it remains in the film long enough to facilitate complete coalescence before leaving the system.

Cleaning Formulations

TPnB is a key ingredient in heavy-duty industrial and household cleaners.[3][6][8]

-

Mechanism of Action: Its excellent solvency for organic soils (greases, oils) and its ability to lower surface tension allow cleaning formulations to penetrate and lift grime effectively.[6] As a coupling agent, it stabilizes mixtures of water and other organic solvents, creating clear, homogenous, and effective cleaning solutions.

Potential in Pharmaceutical & Agrochemical Formulations

The properties that make TPnB effective in industrial applications are also highly relevant to the life sciences.

-

Pharmaceuticals: In topical drug delivery, its high purity, chemical stability, and good permeability make it a candidate as a solvent or carrier for active pharmaceutical ingredients (APIs) in ointments, emulsions, and sprays. It can enhance the delivery and absorption of APIs through the skin.

-

Agrochemicals: TPnB can act as a solvent and dispersant in pesticide formulations. This ensures the even distribution of active ingredients, leading to more effective and consistent crop protection. Its properties may also contribute to more sustainable formulations by improving efficacy.

Sources

- 1. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. carlroth.com [carlroth.com]

- 5. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 6. dow.com [dow.com]

- 7. Mild Odor Solvent Glycol Ether TPNB Cas No 55934-93-5 With Iso9001 Certificate [ethersolvent.com]

- 8. epa.gov [epa.gov]

"Tripropylene glycol n-butyl ether" molecular weight and formula

An In-Depth Technical Guide to Tripropylene Glycol n-Butyl Ether (TPnB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (TPnB), a high-performance, slow-evaporating glycol ether. We will delve into its fundamental chemical and physical properties, including its precise molecular weight and formula, synthesis methodologies, and diverse applications. This document synthesizes technical data with practical insights, exploring the causal relationships between TPnB's molecular structure and its functional efficacy as a solvent, coupling agent, and coalescing agent in various industrial and research settings. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory and manufacturing context.

Chemical Identity and Core Properties

This compound, commonly referred to as TPnB, is a colorless, high-boiling liquid with a mild, characteristic odor.[1] It belongs to the P-series of glycol ethers, which are known for their excellent solvency, chemical stability, and compatibility with a wide range of substances. Its molecular structure, featuring a butyl ether group and three repeating propylene glycol units, imparts a unique combination of hydrophobic and hydrophilic characteristics. This amphipathic nature is central to its utility in complex formulations.

The definitive molecular formula for this compound is C13H28O4 .[2][3][4] Based on this composition, its calculated molecular weight is approximately 248.36 g/mol .[3][5][6]

Key Identifiers and Physicochemical Data

For ease of reference and unambiguous identification, the following table summarizes the core identifiers and critical physicochemical properties of TPnB.

| Property | Value | Source(s) |

| Molecular Formula | C13H28O4 | [3][4] |

| Molecular Weight | 248.36 g/mol | [3][5] |

| CAS Number | 55934-93-5 | |

| EC Number | 259-910-3 | |

| Appearance | Clear, colorless liquid | [2][7] |

| Odor | Practically odorless / mild | [1][7] |

| Boiling Point | 275-276 °C (lit.) | [5][7][8] |

| Melting Point | -75 °C (lit.) | [8] |

| Density | 0.932 g/mL at 25 °C (lit.) | [5][8] |

| Flash Point | 125 °C / 257 °F (closed cup) | [5] |

| Water Solubility | Low / Limited | [7] |

| Vapor Pressure | 0.002 hPa at 20 °C | [9] |

| Refractive Index | n20/D 1.432 (lit.) | [8] |

Molecular Structure

The structure of TPnB is characterized by a butyl group attached via an ether linkage to a tripropylene glycol chain. This structure is key to its low volatility and strong solvency for organic compounds.

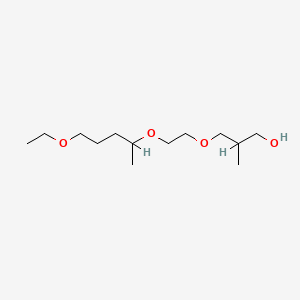

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Workflow

The industrial production of this compound typically involves the catalyzed reaction of n-butanol with propylene oxide. This process, known as alkoxylation or propoxylation, builds the polyether chain.

The synthesis can be generalized by the following steps:

-

Initiation : n-Butanol is reacted with a catalyst, often a strong base, to form an alkoxide.

-

Propagation : Propylene oxide molecules are sequentially added to the alkoxide in a ring-opening addition reaction. The number of propylene oxide units added can be controlled by the reaction stoichiometry.

-

Termination : The reaction is terminated, and the catalyst is neutralized and removed.

-

Purification : The final product is purified through distillation to remove unreacted starting materials and byproducts, such as lower-order glycol ethers (e.g., dipropylene glycol n-butyl ether).[10][11]

A patent describes a method where the byproduct 2-butoxyl-1-propanol, generated during propylene glycol butyl ether production, is used as a raw material and reacted with epoxypropane in the presence of a strong-basicity catalyst to form TPnB.[10]

Caption: Generalized workflow for the synthesis of TPnB.

Applications and Mechanisms of Action

TPnB's unique properties make it a versatile and highly effective component in numerous applications. Its slow evaporation rate, high boiling point, and excellent solvency are the primary drivers of its performance.[1]

Coatings and Inks

In water-based latex paints and coatings, TPnB acts as a highly efficient coalescing agent.[1][2]

-

Mechanism : As the paint dries and water evaporates, the latex polymer particles must fuse into a continuous, durable film. TPnB temporarily softens these polymer particles, reducing the minimum film formation temperature (MFFT) and promoting particle coalescence. Due to its slow evaporation, it remains in the film long enough to ensure complete fusion but eventually evaporates, contributing to the development of the final film hardness and block resistance.[1] Its low odor makes it a preferred alternative to other coalescents for interior applications.[1][2]

Industrial and Household Cleaners

TPnB is a key solvent in high-performance cleaning formulations, including degreasers, wax strippers, and hard-surface cleaners.[2][7]

-

Mechanism : Its strong ability to dissolve organic substances like oils, greases, and resins makes it highly effective.[7] The combination of a hydrophobic butyl group and a more hydrophilic polyether chain allows it to act as a coupling agent, creating stable microemulsions of otherwise immiscible water and oil-based components. This enhances the cleaning power of the overall formulation.

Other Significant Uses

TPnB's utility extends to various other sectors:

-

Adhesives and Sealants : Used to modify viscosity and improve substrate wetting.

-

Textiles : Acts as a solvent and carrier for dyes.[12]

-

Agriculture : Incorporated into pesticide and herbicide formulations to improve stability and efficacy.[2]

-

Electronics : Used in cleaning formulations for electronic components.[2]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Low Toxicity this compound For Cleaning Formulations [ethersolvent.com]

- 3. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]

- 5. Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 6. TRI(PROPYLENE GLYCOL) BUTYL ETHER One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]

- 8. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether - Google Patents [patents.google.com]

- 11. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 12. Tripropylene glycol butyl ether (TPNB) [en.highlychemical.com]

"Tripropylene glycol n-butyl ether" boiling point and vapor pressure

An In-Depth Technical Guide to the Physicochemical Properties of Tripropylene Glycol n-Butyl Ether

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound (TPnB), a high-boiling, slow-evaporating glycol ether, is a versatile solvent and coalescing agent with a broad range of applications in the coatings, cleaning, ink, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the critical physicochemical properties of TPnB, with a primary focus on its boiling point and vapor pressure. We will delve into the theoretical underpinnings of these properties, present established values from authoritative sources, and provide detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of TPnB's behavior for formulation, process optimization, and safety assessments.

Introduction to this compound (TPnB)

This compound, with the CAS number 55934-93-5, is a colorless, low-viscosity liquid with a mild, characteristic odor.[1][3] Its molecular structure, consisting of three propylene glycol units with a butyl ether cap, imparts a unique combination of properties. This includes high organic solubility, limited water solubility, and a very slow evaporation rate, making it an effective and versatile solvent.[1] TPnB is particularly valued in water-based paint formulations as a coalescing agent, where it facilitates the formation of a continuous, uniform film.[1] Its low odor profile also makes it a preferred choice for interior applications.[4] Furthermore, its strong solvency for organic substances has led to its use in high-performance industrial and household cleaners and degreasers.[1][4] In the pharmaceutical sector, TPnB is utilized as a solvent and carrier in topical preparations, leveraging its permeability and chemical stability.[2]

Core Physicochemical Properties of TPnB

A thorough understanding of a solvent's physicochemical properties is paramount for its effective and safe use. The following sections detail the key properties of TPnB, with a special emphasis on its boiling point and vapor pressure.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling solvent like TPnB, this property is a key indicator of its slow evaporation rate and its suitability for applications requiring long residence times. The reported boiling point of this compound is consistently high, though minor variations exist in the literature.

Table 1: Reported Boiling Points of this compound

| Boiling Point (°C) | Boiling Point (°F) | Source(s) |

| 274 | 525 | Dow Inc.[5], LookPolymers[6] |

| 275 | 527 | Foodcom S.A.[1], Kemetyl Polska[7] |

| 276 | 528.8 | Parchem[8], CHEMICAL POINT[9], Ataman Kimya[3], ChemicalBook[10], Sigma-Aldrich[11], ChemBK[12] |

The slight discrepancies in the reported values can be attributed to differences in experimental purity and the specific atmospheric pressure at which the measurements were taken. For practical purposes, a boiling point range of 274-276 °C at standard atmospheric pressure is a reliable figure for TPnB.

Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. As a slow-evaporating solvent, TPnB exhibits a very low vapor pressure at ambient temperatures. This property is critical for regulatory considerations, as it determines its classification as a Volatile Organic Compound (VOC). Due to its low vapor pressure, TPnB is often considered a VOC-exempt solvent under certain regulations.[5]

Table 2: Vapor Pressure of this compound

| Vapor Pressure | Temperature | Source(s) |

| <0.01 mmHg | 20°C | Parchem[8] |

| 0.002 mmHg | Not Specified | PubChem[13] |

| 0.2 Pa | 20°C | ChemicalBook[10], ChemBK[12] |

| 0.002 hPa | 20°C | Carl ROTH[14] |

| ≤ 0.0100 torr | 20°C (68°F) | LookPolymers[6] |

The extremely low vapor pressure of TPnB at room temperature underscores its slow evaporation rate and low potential for contributing to VOC emissions.

Other Key Physicochemical Properties

For a comprehensive understanding, other important properties of TPnB are summarized below.

Table 3: Additional Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O₄ | Ataman Kimya, PubChem[13] |

| Molecular Weight | 248.36 g/mol | CHEMICAL POINT[9], PubChem[13] |

| Density | 0.932 g/mL at 25°C | CHEMICAL POINT[9], Ataman Kimya[3] |

| Melting Point | -75°C (-103°F) | Parchem[8], Ataman Kimya, Sigma-Aldrich[11] |

| Flash Point | 113°C (235.4°F) - 126°C (258.8°F) | CHEMICAL POINT[9], Kemetyl Polska[7] |

| Solubility in Water | 3% at 20°C | Parchem[8] |

| Refractive Index | 1.432 - 1.433 at 20-25°C | Parchem[8], Ataman Kimya[3] |

Experimental Determination of Boiling Point and Vapor Pressure

The precise and accurate determination of boiling point and vapor pressure is crucial for quality control and research purposes.[15] The following sections outline the standard methodologies for these measurements.

Experimental Workflow for Boiling Point and Vapor Pressure Determination

The relationship between boiling point and vapor pressure is intrinsically linked. A common experimental setup can be used to determine both properties by measuring the boiling temperature at various controlled pressures.

Caption: Workflow for the experimental determination of boiling point and vapor pressure.

Step-by-Step Protocol for Boiling Point Determination (at Atmospheric Pressure)

This protocol describes a standard method for determining the boiling point of TPnB at atmospheric pressure.

-

Apparatus Setup:

-

Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

-

Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

-

Sample Preparation:

-

Place a small volume of high-purity TPnB into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

-

Heating and Observation:

-

Begin heating the flask gently with the heating mantle.

-

Observe the liquid and the thermometer reading. The boiling point is reached when the temperature stabilizes while the liquid is actively boiling and vapor is condensing on the thermometer bulb.

-

-

Data Recording:

-

Record the stable temperature as the boiling point.

-

Record the ambient atmospheric pressure using a barometer.

-

-

Pressure Correction (if necessary):

-

If the atmospheric pressure is not exactly 760 mmHg, a correction can be applied to determine the normal boiling point.

-

Step-by-Step Protocol for Vapor Pressure Determination (Static Method)

This protocol outlines the static method for determining the vapor pressure of TPnB at different temperatures.

-

Apparatus Setup:

-

A sample of TPnB is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

-

-

Degassing:

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

-

Temperature Control:

-

The vessel is brought to the desired temperature using a constant temperature bath.

-

-

Equilibrium and Measurement:

-

Allow the system to reach thermal and vapor pressure equilibrium.

-

The vapor pressure at that temperature is then read from the manometer.

-

-

Data Collection:

-

Repeat the measurement at various temperatures to obtain a set of vapor pressure data as a function of temperature.

-

Applications and Safety Considerations

Key Applications

The unique properties of TPnB make it a valuable component in a wide array of products:

-

Coatings: Acts as a coalescent in water-borne architectural and industrial coatings.[16]

-

Cleaners: An effective solvent in heavy-duty cleaners, floor wax strippers, and degreasers.[4]

-

Inks and Adhesives: Used as a solvent in printing inks and as a plasticizer in certain resin systems.[1]

-

Pharmaceuticals and Agrochemicals: Serves as a solvent and carrier in topical pharmaceutical preparations and as an additive in pesticide formulations.[2]

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance.[11][14] However, it may cause moderate eye irritation.[13] Standard laboratory safety practices should be followed when handling this chemical, including the use of safety glasses.[17] It is important to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.[7][11][14][17]

Conclusion

This compound is a high-performance solvent with a well-defined set of physicochemical properties that make it suitable for a variety of demanding applications. Its high boiling point and correspondingly low vapor pressure are key characteristics that contribute to its slow evaporation rate, low VOC profile, and effectiveness as a coalescing agent. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these critical properties, ensuring the consistent performance and safe handling of TPnB in research and industrial settings.

References

-

Foodcom S.A. (n.d.). This compound (TPnB) | Price | B2B Trade. Retrieved from [Link]

-

CHEMICAL POINT (n.d.). Tri(propylene glycol) butyl ether. Retrieved from [Link]

-

Ataman Kimya (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Pharmaceutical and Agrochemical Applications of this compound. Retrieved from [Link]

-

Jiangsu Hualun Chemical Industry Co., Ltd. (n.d.). Low Toxicity this compound For Cleaning Formulations. Retrieved from [Link]

-

Jiangsu Yida Chemical Co., Ltd. (n.d.). Cas No 55934-93-5 TPnB Tripropylene Glycol N - Butyl Ether Tripropylene Glycol Monobutyl Ether. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]

-

Ataman Kimya (n.d.). DOWANOL TPnB Glycol Ether. Retrieved from [Link]

-

ChemBK (2024). DOWANOL(TM) TPNB. Retrieved from [Link]

-

Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved from [Link]

-

Carl ROTH (2024). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]

-

LookPolymers (n.d.). LyondellBasell TPNB Tripropylene glycol normal butyl ether. Retrieved from [Link]

-

Kemetyl Polska (n.d.). Safety data sheet. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Structure and Synonyms of TPnB. Retrieved from [Link]

-

ResearchGate (2025). Glycol-Water Mixtures Vapor Pressure-Boiling Point-Composition Relations. Retrieved from [Link]

-

ResearchGate (2019). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether.... Retrieved from [Link]

-

Fvs (n.d.). Determination Of Boiling Point Of Ethylene Glycol. Retrieved from [Link]

-

riomaisseguro.rio.rj.gov.br (n.d.). Determination Of Boiling Point Of Ethylene Glycol. Retrieved from [Link]

-

Publikationsserver der Universität Regensburg (2010). Characterization of Propylene Glycol n-Propyl Ether. Retrieved from [Link]

Sources

- 1. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]

- 2. nbinno.com [nbinno.com]

- 3. Cas No 55934-93-5 TPnB Tripropylene Glycol N - Butyl Ether Tripropylene Glycol Monobutyl Ether [ethersolvent.com]

- 4. Low Toxicity this compound For Cleaning Formulations [ethersolvent.com]

- 5. dow.com [dow.com]

- 6. lookpolymers.com [lookpolymers.com]

- 7. kemetyl.pl [kemetyl.pl]

- 8. parchem.com [parchem.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [amp.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. fvs.com.py [fvs.com.py]

- 16. specialchem.com [specialchem.com]

- 17. carlroth.com [carlroth.com]

The Solubility of Tripropylene Glycol n-Butyl Ether (TPnB) in Organic Solvents: A Comprehensive Technical Guide

Foreword for the Modern Researcher

In the dynamic landscapes of chemical research, materials science, and pharmaceutical development, a nuanced understanding of solvent properties is not merely academic—it is a cornerstone of innovation. Tripropylene glycol n-butyl ether (TPnB), a high-performance glycol ether, has emerged as a key ingredient in a multitude of applications, from advanced coatings and high-potency cleaning formulations to specialized inks and adhesives.[1][2] Its efficacy in these roles is intrinsically linked to its remarkable solubility characteristics.

This technical guide moves beyond a superficial cataloging of properties. It is designed to provide researchers, scientists, and formulation chemists with a deep, actionable understanding of TPnB's solubility in organic solvents. We will delve into the molecular underpinnings of its solvency, present a qualitative framework for its compatibility with various solvent classes, and equip you with a robust experimental protocol to quantify its solubility in your own systems. This document is structured to be a practical laboratory companion, fostering both theoretical comprehension and empirical validation.

Section 1: Unveiling this compound (TPnB)

This compound is a colorless, low-volatility liquid with a mild, characteristic odor.[1][3] As a member of the P-series of glycol ethers, it is produced from the reaction of propylene oxide with n-butanol.[4] Its molecular structure is the very blueprint of its versatile solvency.

Figure 1: Molecular structure of this compound (TPnB), highlighting its hydrophobic and hydrophilic regions.

This unique amphipathic nature, possessing both a nonpolar (hydrophobic) n-butyl tail and a polar (hydrophilic) poly-ether and terminal hydroxyl group, is the key to its broad-ranging solvency. The long alkyl chain drives its affinity for organic substances, while the ether and alcohol functionalities allow for hydrogen bonding and miscibility with more polar molecules.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55934-93-5 | [5] |

| Molecular Formula | C₁₃H₂₈O₄ | |

| Molecular Weight | 248.36 g/mol | [6] |

| Boiling Point | 274 - 276 °C | [1][6] |

| Flash Point | 126 °C (Closed Cup) | [6] |

| Density | 0.934 g/mL at 20°C | [6] |

| Vapor Pressure | <0.01 mmHg at 20°C | [6] |

| Water Solubility | Limited (~3-4.5% by weight) | [6] |

Section 2: The Principles of TPnB's Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplistic, lens through which to view solubility. For a complex molecule like TPnB, a more granular analysis of intermolecular forces is necessary.

Figure 2: Key intermolecular forces governing the solubility of TPnB in different classes of organic solvents.

-

Van der Waals Forces: The n-butyl group and the polypropylene glycol backbone contribute to significant Van der Waals interactions, making TPnB highly soluble in nonpolar solvents like aliphatic and aromatic hydrocarbons.

-

Dipole-Dipole Interactions: The multiple ether linkages create polar regions within the molecule, facilitating strong dipole-dipole interactions with polar aprotic solvents such as ketones and esters.

-

Hydrogen Bonding: The terminal hydroxyl group is a hydrogen bond donor, while the ether oxygens can act as hydrogen bond acceptors. This allows for strong affinity and miscibility with polar protic solvents like alcohols.

Due to this trifecta of intermolecular capabilities, TPnB is often described as having "excellent solubility in organic solvents" and being "miscible with most organic solvents".[1][7]

Section 3: Qualitative Solubility Profile of TPnB

While precise quantitative data for TPnB in a vast array of organic solvents is not extensively published, a robust qualitative understanding can be derived from technical data sheets and the principles of chemical compatibility. The following table summarizes the expected miscibility of TPnB with common organic solvent classes.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding and dipole-dipole interactions.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Strong dipole-dipole interactions. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Favorable dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Strong Van der Waals forces due to the hydrophobic character of both TPnB and the solvent. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Generally Miscible/Soluble | Dominated by Van der Waals forces. Miscibility may decrease with very long-chain alkanes. |

| Glycol Ethers | Propylene Glycol Methyl Ether (PM), Dipropylene Glycol n-Butyl Ether (DPnB) | Miscible | "Like dissolves like" principle; similar molecular structures and intermolecular forces.[7] |

Section 4: The Causality Behind Experimental Choices: A Self-Validating Protocol for Solubility Determination

In the absence of comprehensive published data, empirical determination of solubility is paramount. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9] The following protocol is designed to be self-validating by approaching equilibrium from both undersaturated and supersaturated states.

Experimental Protocol: Shake-Flask Method for TPnB Solubility

Objective: To determine the equilibrium solubility of this compound (TPnB) in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, refractometer).

Figure 3: Experimental workflow for the determination of TPnB solubility using the shake-flask method.

Methodology:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to several glass vials.

-

To each vial, add an excess of TPnB. The presence of undissolved TPnB is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-72 hours. The time required should be determined experimentally by taking measurements at different time points until the concentration of TPnB in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved TPnB to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved micro-droplets.

-

Accurately weigh the filtered sample.

-

-

Analysis:

-

Prepare a series of calibration standards of TPnB in the chosen solvent.

-

Analyze the filtered sample and the calibration standards using a pre-validated analytical method (e.g., GC-FID).

-

Determine the concentration of TPnB in the sample from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100g of solvent, g/L, or percentage by weight.

-

Self-Validation:

-

Kinetic Solubility vs. Equilibrium Solubility: It is important to differentiate between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) and equilibrium solubility (the concentration in a saturated solution in equilibrium with undissolved solute). The shake-flask method described here is designed to determine equilibrium solubility.

-

Approach from Supersaturation (Optional but Recommended): To ensure true equilibrium has been reached, a parallel experiment can be conducted by preparing a supersaturated solution (by gently heating a saturated solution and then allowing it to cool to the target temperature) and measuring the concentration of TPnB after precipitation and equilibration. The solubility value should be consistent with that obtained from the undersaturated approach.

Section 5: Field-Proven Insights: The Role of Solubility in TPnB Applications

The broad solvency of TPnB is not just a chemical curiosity; it is the cornerstone of its utility in numerous industrial applications.

-

Coatings and Inks: In water-based latex paints, TPnB acts as a highly effective coalescing agent.[10] Its limited water solubility ensures it partitions preferentially into the polymer phase, softening the latex particles and facilitating the formation of a continuous, durable film as the paint dries. Its high organic solubility allows it to be used in a wide variety of resin systems.[11]

-

Industrial and Household Cleaners: TPnB's ability to dissolve both oils and greases (due to its hydrophobic character) and be coupled into aqueous systems makes it an excellent solvent for heavy-duty cleaners, degreasers, and wax strippers.[1][2] Its low volatility and mild odor are also advantageous in these formulations.[1]

-

Adhesives and Sealants: The solvency of TPnB allows for the effective dissolution and viscosity control of various polymers used in adhesive and sealant formulations.

-

Textiles: In textile processing, TPnB can be used as a solvent for dyes, aiding in their uniform application and penetration into fibers.[12]

Section 6: Conclusion

References

-

Univar Solutions. (n.d.). Glycol Ether PM. Retrieved January 8, 2026, from [Link]

-

Highly Chemical New Materical Co, Ltd. (n.d.). Tripropylene glycol butyl ether (TPNB). Retrieved January 8, 2026, from [Link]

-

LyondellBasell. (n.d.). Glycol Ether PNP. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved January 8, 2026, from [Link]

-

Scribd. (n.d.). DOW P-Series Glycol Ethers: Product Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved January 8, 2026, from [Link]

-

Dow. (n.d.). Dow oxygenated solvents. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). DOWANOL TPnB Glycol Ether. Retrieved January 8, 2026, from [Link]

-

Yida Chemical. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications?. Retrieved January 8, 2026, from [Link]

-

Dow. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved January 8, 2026, from [Link]

-

Univar Solutions. (n.d.). Dowanol Tpnb Glycol Ether 190kg. Retrieved January 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Structure and Synonyms of TPnB. Retrieved January 8, 2026, from [Link]

-

Boxa Solvents. (n.d.). Tripropylene Glycol Butyl Ether With Competitive Price. Retrieved January 8, 2026, from [Link]

-

Foodcom S.A. (n.d.). This compound (TPnB) | Price | B2B Trade. Retrieved January 8, 2026, from [Link]

-

Solubility of Things. (n.d.). Tripropylene glycol monobutyl ether. Retrieved January 8, 2026, from [Link]

-

Yida Chemical. (2025, November 25). How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints?. Retrieved January 8, 2026, from [Link]

-

Dow. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved January 8, 2026, from [Link]

-

Scribd. (n.d.). Dowanol™ PNB: Propylene Glycol N-Butyl Ether C H OCH CH (CH) OH (Major Isomer). Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). WO1995007974A1 - Cleaning composition.

-

Ataman Kimya. (n.d.). ARCOSOLV PE. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). ARCOSOLV PM. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). ARCOSOLV PM. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved January 8, 2026, from [Link]

-

Dow. (n.d.). DOWANOL™ PnB Glycol Ether. Retrieved January 8, 2026, from [Link]

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved January 8, 2026, from [Link]

-

Sdfine. (n.d.). Solvent miscibility Table.pdf. Retrieved January 8, 2026, from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]

- 2. Low Toxicity this compound For Cleaning Formulations [ethersolvent.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints? [ethersolvent.com]

- 11. specialchem.com [specialchem.com]

- 12. dow.com [dow.com]

The Aqueous Behavior of Tripropylene Glycol n-Butyl Ether: A Technical Guide to Water Solubility and Miscibility

Introduction: Understanding the Versatility of Tripropylene Glycol n-Butyl Ether (TPnB)

This compound (TPnB), identified by its CAS number 55934-93-5, is a high-boiling, colorless liquid with a nearly odorless profile.[1] As a member of the propylene glycol ether family, TPnB possesses a unique molecular structure that includes both ether and alcohol functionalities. This structure imparts a distinct set of physicochemical properties, positioning it as a versatile solvent and coalescing agent in a multitude of industrial and commercial applications.[1][2][3] Its utility is particularly noted in the formulation of coatings, cleaning products, inks, and textiles, where its slow evaporation rate and strong solvency for organic compounds are highly valued.[1][4]

In the realm of research and drug development, understanding the aqueous behavior of excipients like TPnB is paramount. The solubility and miscibility of a solvent system dictate its performance in formulations, influencing everything from product stability and efficacy to its environmental footprint. This guide provides an in-depth technical examination of the water solubility and miscibility of this compound, offering a critical resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of TPnB's interaction with water begins with its fundamental physical and chemical properties. These characteristics, summarized in the table below, provide the foundational context for its solubility and miscibility behavior.

| Property | Value | Source(s) |

| CAS Number | 55934-93-5 | [5][6] |

| Molecular Formula | C13H28O4 | [6] |

| Molecular Weight | 248.36 g/mol | [6][7] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Practically odorless/mild odor | [1][2] |

| Boiling Point | 275-276 °C | [1][5][7] |

| Melting Point | -75 °C | [7] |

| Density | 0.932 - 0.934 g/mL at 20-25 °C | [5][7] |

| Viscosity | 8.7 cps at 20 °C | [5] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |

| Surface Tension | 29.7 Dynes/cm at 25 °C | [5] |

Water Solubility of this compound: A Quantitative Analysis

The water solubility of a substance is defined as the saturation mass concentration of the substance in water at a given temperature.[8][9] For TPnB, its molecular structure, characterized by a hydrophobic butyl group and a repeating propylene glycol chain, results in limited solubility in water.[1] This hydrophobic character is a key attribute, making it an effective component in formulations where controlled water interaction is desired.[1]

Quantitative data from various sources indicate a consistent, though limited, solubility profile at ambient temperature:

| Parameter | Value | Temperature | Source(s) |

| Solubility in Water | 3% (by weight) | 20 °C | [5] |

| Solubility in Water | 40.2 g/L | 20 °C | [7] |

| Solubility of Water in TPnB | 8% (by weight) | 20 °C | [5] |

It is noteworthy that while TPnB has limited solubility in water, water also exhibits a degree of solubility in TPnB. This mutual solubility is a critical factor in its function as a coupling agent in certain formulations, enabling the stable mixing of otherwise immiscible components.[10]

Factors Influencing Water Solubility

The solubility of TPnB in water is not a static value and can be influenced by several environmental factors:

-

Pressure: For most solid and liquid solutes, pressure has a negligible effect on their solubility in water. However, for some organic liquids, solubility can increase with pressure up to a certain point before decreasing.[11] Given the typical applications of TPnB at or near atmospheric pressure, this factor is generally not a primary consideration in formulation design.

-

Presence of Other Solutes: The presence of salts, surfactants, or other organic molecules in an aqueous solution can significantly alter the solubility of TPnB. These interactions can either increase or decrease its solubility depending on the nature of the solutes and their interactions with TPnB and water molecules.

Miscibility of this compound: A Qualitative and Functional Perspective

Miscibility refers to the ability of two substances to mix in all proportions, forming a homogeneous solution. While TPnB has limited water solubility, it exhibits good miscibility with a wide range of organic solvents.[1][13] This broad compatibility is a cornerstone of its utility as a solvent.

The term "miscibility" in the context of TPnB and water can be nuanced. While not infinitely miscible, its ability to act as a "bridge" solvent or coupling agent is a key performance attribute.[10] In this role, TPnB facilitates the formation of stable, homogeneous mixtures of water-based and oil-based ingredients.[10] This is particularly valuable in the formulation of cleaners, where it aids in the removal of oily soils within an aqueous system.[4]

The principle of "like dissolves like" is a useful predictor of miscibility. TPnB, with its combination of polar ether and hydroxyl groups and a nonpolar alkyl chain, can interact favorably with a wide spectrum of chemical functionalities.

Experimental Protocols for Determining Water Solubility and Miscibility

For researchers and formulators who need to verify or determine the aqueous behavior of TPnB under specific conditions, standardized experimental protocols are essential.

Protocol 1: Determination of Water Solubility via the Flask Method (Adapted from OECD Guideline 105)

This protocol is suitable for substances with a water solubility greater than 10⁻² g/L.[8][14]

Objective: To determine the saturation mass concentration of TPnB in water at a specified temperature.

Materials:

-

This compound (of known purity)

-

Deionized or distilled water

-

Constant temperature apparatus (e.g., water bath or incubator) capable of maintaining temperature to within ± 0.5 °C[8][14]

-

Glass flasks or vials with stoppers

-

Magnetic stirrer and stir bars (or a shaker)

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification of TPnB (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[8][14] This involves preparing a supersaturated solution and observing the time it takes for the excess solute to precipitate.

-

Equilibration:

-

Add an excess amount of TPnB (as determined in the preliminary test) to a known volume of water in a glass flask.

-

Place the flask in the constant temperature apparatus set to the desired temperature (e.g., 20 °C).[8][14]

-

Stir the mixture vigorously for a period sufficient to reach equilibrium (e.g., 24-48 hours). The time should be at least three times that determined in the preliminary test.

-

-

Phase Separation:

-

Once equilibrium is reached, cease stirring and allow the mixture to stand in the constant temperature apparatus for at least 24 hours to allow for the separation of the aqueous phase from the undissolved TPnB.

-

If necessary, centrifugation at the test temperature can be used to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear aqueous phase, ensuring no undissolved TPnB is included.

-

Accurately weigh or measure the volume of the aliquot.

-

Quantify the concentration of TPnB in the aliquot using a pre-validated analytical method (e.g., GC-FID or HPLC).

-

-

Replicate and Report:

-

The determination should be performed in at least duplicate.

-

The water solubility is reported as the average mass concentration (e.g., in g/L or % w/w) at the specified temperature.

-

Conclusion and Future Directions

This compound exhibits limited but measurable solubility in water, a characteristic that defines many of its applications. Its broad miscibility with organic solvents, combined with its ability to act as a coupling agent, makes it a highly effective and versatile component in complex formulations. For professionals in research and drug development, a thorough understanding of these aqueous properties is not merely academic; it is a practical necessity for designing stable, effective, and reliable products. The experimental protocols outlined in this guide provide a framework for the empirical validation of TPnB's behavior, ensuring that formulation decisions are based on robust and reproducible data. Further research into the temperature dependence of its water solubility and its interactions in multicomponent systems would provide even greater insight for formulators, expanding the potential applications of this valuable solvent.

References

- This compound (TPnB) | Price | B2B Trade - Foodcom S.A. (URL: )

- This compound (Cas 55934-93-5) - Parchem. (URL: )

- Test No.

- Test No.

- This compound | C13H28O4 | CID 60196418 - PubChem - NIH. (URL: )

- This compound -

- OECD 105 - Water Solubility - Situ Biosciences. (URL: )

- OECD 105 - Water Solubility Test

- OECD 105 Testing of Chemicals - Standard Test Method for W

- TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 - ChemicalBook. (URL: )

- DOWANOL™ TPnB Glycol Ether | Dow Inc. (URL: )

- Glycol Ether TPNB - LyondellBasell - Technical D

- Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound)

- CAS 55934-93-5: Tripropylene glycol monobutyl ether - CymitQuimica. (URL: )

- 95% Min Coating Ink Water Based Solvent Tri ( Propylene Glycol ) Butyl Ether. (URL: )

- Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5 - Boxa Solvents. (URL: )

- Tri(propylene glycol) methyl ether, mixture of isomers - Santa Cruz Biotechnology. (URL: )

- Solvent Miscibility Table - Sigma-Aldrich. (URL: )

- Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids | PDF | Solution - Scribd. (URL: )

- EXPERIMENT 1 DETERMIN

- Solvent miscibility - W

- Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course - Academic Journals. (URL: )

- DOWANOL™ TPnB (Solvent)

- What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applic

- Tripropylene glycol butyl ether (TPNB)

- Low Toxicity this compound For Cleaning Formul

- Effects of Pressure and Temperature on the Solubility of Alkylbenzenes in Water: Volumetric Property of Hydrophobic Hydration - ResearchG

- Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - NIH. (URL: )

- Solubility Table for Water at Temper

Sources

- 1. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]

- 2. specialchem.com [specialchem.com]

- 3. Tripropylene glycol butyl ether (TPNB) [en.highlychemical.com]

- 4. Low Toxicity this compound For Cleaning Formulations [ethersolvent.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications? [ethersolvent.com]

- 11. researchgate.net [researchgate.net]

- 12. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]

- 14. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to the Safe Handling of Tripropylene Glycol n-Butyl Ether (TPNB) in Research & Development

A Senior Application Scientist's Perspective on SDS Analysis and Practical Laboratory Safety

Introduction: Beyond the Label

Tripropylene glycol n-butyl ether (TPNB), often sold under trade names like DOWANOL™ TPnB, is a high-boiling, slow-evaporating glycol ether widely used in research and drug development.[1] Its utility as a solvent, coupling agent, and coalescent in various formulations makes it a common sight in laboratories.[2] However, its seemingly benign characteristics—low vapor pressure and a mild odor—can lead to complacency.[1][3]

This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for TPNB, translating regulatory data into practical, field-proven protocols for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties: A Predictive Analysis

Understanding the physical and chemical properties of TPNB is the foundation of a proactive safety assessment. These parameters, summarized from various supplier SDSs, directly inform its primary hazards and the necessary control measures.[1][3][4][5]

| Property | Value | Implication for Laboratory Handling |

| CAS Number | 55934-93-5 | Unique identifier for ensuring the correct substance is being handled.[4][5] |

| Molecular Formula | C₁₃H₂₈O₄ | Indicates a relatively large, organic molecule.[6] |

| Molecular Weight | 248.36 g/mol | Contributes to its low volatility.[6] |

| Appearance | Colorless to yellow liquid | Allows for easy visual identification.[3] |

| Boiling Point | ~274-275 °C (525-527 °F) | Extremely low volatility at room temperature, minimizing inhalation risk under ambient conditions.[1][3] |

| Vapor Pressure | ~0.002 mmHg @ 20 °C | Confirms very low inhalation hazard at standard lab temperatures.[3][4][5] |

| Flash Point | ~126 °C (259 °F) (Closed Cup) | Classified as combustible, not flammable. Requires significant heat to pose a fire risk.[1][3][7] |

| Autoignition Temp. | ~202 °C (396 °F) | Spontaneous ignition requires very high temperatures.[1][3][7] |

| Water Solubility | ~40.2 g/L @ 20 °C | Limited water solubility; spills will not readily dilute with water.[4][5] |

| Density | ~0.93 g/cm³ @ 20-25 °C | Slightly less dense than water.[1][3][4][5] |

Expert Insight: The most critical data points for routine handling are the very low vapor pressure and high flash point. This combination means that, unlike volatile solvents such as acetone or methanol, the primary route of exposure under normal conditions is not inhalation but direct skin and eye contact. The risk profile changes significantly only when the material is heated or aerosolized.

Hazard Identification and Toxicological Deep Dive

While multiple Safety Data Sheets state that TPNB does not meet the criteria for classification as a hazardous substance under GHS or CLP regulations, this "non-classified" status should not be misinterpreted as "non-hazardous".[4][5] A deeper analysis reveals specific target organ effects and irritation potential that are critical for laboratory personnel to understand.

Eye Irritation

The primary and most immediate hazard associated with TPNB is eye contact.[3]

-

Mechanism: Direct contact can cause moderate eye irritation, characterized by redness, tearing (lachrymation), and transient corneal injury.[3][6] While effects are often reversible, the initial discomfort can be significant.[3]

-

Causality: As a solvent, TPNB can disrupt the lipid layer of the tear film, leading to irritation and damage to the sensitive corneal epithelium.

Skin Contact

-

Irritation: Prolonged or frequently repeated skin contact may cause slight irritation and local redness.[3][7] TPNB is not considered a skin sensitizer.[6]

-

Absorption: Due to its molecular structure and low volatility, prolonged skin contact is unlikely to result in the absorption of harmful amounts.[3] However, good laboratory practice dictates minimizing all chemical skin exposure.

Ingestion and Inhalation

-

Ingestion: TPNB exhibits low acute oral toxicity.[3] The oral LD50 in rats is reported as 2,800 mg/kg.[4] However, ingestion of large amounts has caused incoordination, tremors, and convulsions in animal studies, highlighting the potential for neurotoxic effects at high doses.[3][6]

-

Inhalation: At room temperature, the risk is minimal due to extremely low volatility.[3] The hazard increases if the material is heated or aerosolized (e.g., via spraying or ultrasonic agitation), which can generate vapors or mists.[5]

Chronic and Environmental Hazards

-

Chronic Effects: There is limited evidence to suggest that long-term occupational exposure may lead to cumulative health effects.[8]

-

Environmental: TPNB is considered readily biodegradable and does not significantly accumulate in organisms.[4][5][9] It is not classified as environmentally hazardous according to transport regulations.[4][5]

Exposure Control & Safe Handling Protocols for the R&D Laboratory

A multi-layered approach, combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE), is essential for the safe handling of TPNB.

Engineering and Administrative Controls

-

Ventilation: For most bench-scale operations at ambient temperature, general laboratory ventilation is sufficient.[3] However, if heating, aerosolizing, or handling large quantities, operations should be moved to a chemical fume hood.

-

Safe Work Practices:

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific procedure being performed.

Caption: PPE selection workflow for TPNB based on task risk.

Step-by-Step PPE Protocol:

-

Eye/Face Protection (Mandatory):

-

Skin Protection:

-

Gloves: Wear suitable chemical-resistant gloves. Nitrile rubber (NBR) with a thickness >0.11 mm is a commonly recommended material.[4] Other acceptable materials include Butyl rubber, Neoprene, and Viton.[3] Always check the manufacturer's specific glove compatibility data. Inspect gloves for defects before use and replace them immediately if contaminated.

-

Lab Coat: A standard lab coat should be worn and kept buttoned.

-

-

Respiratory Protection:

Emergency Procedures: A Systematic Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses after the first 1-2 minutes.[3] Seek medical attention if irritation persists.[4][5]

-

Skin Contact: Take off contaminated clothing.[4][5] Rinse the affected skin area with plenty of water and soap.[7][8]

-

Inhalation: Move the person to fresh air. If symptoms occur, seek medical advice.[3][4][5]

-

Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water.[4] Call a physician or poison control center if a large amount is swallowed or if the person feels unwell.[3][4]

Spill Response Protocol

The response to a spill depends on its scale and location.

Caption: Decision workflow for responding to a TPNB spill.

Step-by-Step Spill Cleanup:

-

Alert & Assess: Immediately alert others in the area. Assess the size of the spill.

-

Small Spills (<100 mL):

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully scoop the material into a sealable, properly labeled container for chemical waste.

-

Clean the surface with soap and water.

-

-

Large Spills (>100 mL):

-

Evacuate the immediate area.

-

Prevent the spill from entering drains.

-

Contact your institution's Environmental Health & Safety (EH&S) or emergency response team for cleanup.

-

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[4][5][10]

-

Disposal: Dispose of waste TPNB and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7] It should be collected in a properly labeled, non-halogenated organic solvent waste container.

Conclusion

This compound is a valuable solvent in the drug development landscape, characterized by a low hazard profile under ambient conditions. However, a thorough understanding of its Safety Data Sheet reveals that its primary risks—moderate eye irritation and potential for harm if heated or ingested—necessitate diligent adherence to safety protocols. By understanding the causal links between TPNB's physicochemical properties and its hazards, researchers can implement intelligent, risk-based safety measures. This proactive approach, which combines appropriate engineering controls, meticulous work practices, and correct PPE usage, forms a self-validating system of safety that protects the scientist, the integrity of the research, and the environment.

References

-

Safety Data Sheet: Tri(propylene glycol) monobutyl ether. (n.d.). Carl ROTH. [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (2024, March 1). Carl ROTH. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. [Link]

-

Material Safety Data Sheet: DOWANOL* TPNB GLYCOL ETHER. (2009, November 20). The Dow Chemical Company. [Link]

-

DOWANOL TPnB Glycol Ether. (n.d.). Ataman Kimya. [Link]

-

Glycol Ether Tpnb Dow. (n.d.). Univar Solutions. [Link]

-

DOWANOL™ TPnB Glycol Ether. (n.d.). Dow Inc. [Link]

- DOWANOL TPNB - Safety Data Sheet. (2024, July 31).

-

TRIPROPYLENE GLYCOL BUTYL ETHER. (n.d.). EWG. [Link]

-

SAFETY DATA SHEET: Tripropylene Glycol Regular Grade. (2017, April 14). Sadara Chemical Company. [Link]

-

DOWANOL™ TPNB Bulk Distributor. (n.d.). Brenntag. [Link]

Sources

- 1. univarsolutions.com [univarsolutions.com]

- 2. DOWANOL™ TPNB Bulk Distributor | CAS 55934-93-5 | Brenntag | Brenntag [brenntag.com]

- 3. aktasdis.com [aktasdis.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. directpcw.com [directpcw.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. dow.com [dow.com]

- 10. fishersci.com [fishersci.com]

The Physical Characteristics of Tripropylene Glycol n-Butyl Ether (TPnB) as a Function of Temperature

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Criticality of Temperature-Dependent Solvent Properties

In the realms of chemical synthesis, formulation science, and manufacturing, the selection of a solvent extends far beyond its mere ability to dissolve a solute. Solvents like Tripropylene Glycol n-Butyl Ether (TPnB) are integral components of a system, and their physical behavior under varying thermal conditions dictates process efficiency, product stability, and operational safety. This guide provides a detailed examination of the key physical characteristics of TPnB, focusing specifically on how these properties respond to changes in temperature. Our objective is to move beyond a simple recitation of data points, instead offering a deeper understanding of the causality behind these characteristics and the methodologies used to precisely measure them.

This compound (TPnB), identified by CAS No. 55934-93-5, is a high-boiling, colorless liquid with a practically odorless profile.[1] Its molecular structure, featuring both ether and alcohol functionalities (CH₃(CH₂)₃O(C₃H₆O)₂C₃H₆OH), grants it excellent solvency for organic materials and low water solubility.[1][2] These attributes make it a preferred choice as a slow-evaporating solvent and a powerful coalescing agent in coatings, a solvent in printing inks, and a component in high-performance cleaning formulations.[1][3] Understanding its temperature-dependent properties is paramount for optimizing any process in which it is employed.

Viscosity: The Essence of Flow and Transfer

Viscosity, a measure of a fluid's internal resistance to flow, is a cornerstone property in fluid dynamics. For TPnB, it directly influences pumping requirements, mixing energy, the ease of filtration, and the quality of film formation in coating applications.

The Inverse Relationship Between Temperature and Viscosity

As with most liquids, the viscosity of TPnB demonstrates a strong inverse correlation with temperature. An increase in temperature imparts greater kinetic energy to the TPnB molecules. This heightened energy allows them to more easily overcome the intermolecular forces (van der Waals forces and hydrogen bonding) that bind them, resulting in lower internal friction and, consequently, reduced viscosity. This relationship is critical when designing systems that will operate across a range of temperatures, as a seemingly minor thermal shift can significantly alter flow characteristics.

Table 1: Viscosity of this compound

| Temperature (°C) | Viscosity (mPa·s or cP) | Source |

| 20 | 8.7 | [4] |

| 25 | 8.0 | [5] |

Note: The available public data is limited. For precise process modeling, it is imperative to generate a viscosity-temperature curve experimentally using the specific grade of TPnB in use.

Protocol for Viscosity Measurement (Rotational Viscometry)

The following protocol describes a robust method for determining the viscosity of TPnB across a desired temperature range. The choice of a rotational viscometer is based on its precision and ability to handle a range of viscosities.

Methodology:

-

Instrument Calibration: Begin by calibrating the rotational viscometer using certified viscosity standards that bracket the expected viscosity of TPnB. This step is non-negotiable for ensuring data traceability and accuracy.

-

Sample Loading: Place the TPnB sample into the viscometer's sample cell. The volume must be sufficient to immerse the chosen spindle to its designated mark, preventing erroneous readings from surface tension effects.

-